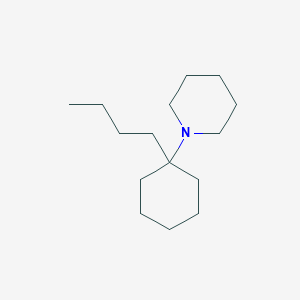
1-(1-Butylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Butylcyclohexyl)piperidine (CAS 14228-26-3) is an aliphatic-substituted arylcyclohexylamine characterized by a cyclohexane ring fused to a piperidine moiety, with a butyl group attached to the cyclohexane.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(1-butylcyclohexyl)piperidine, and how are they optimized?
- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-butylcyclohexanol with piperidine under acid catalysis. Optimizations include using anhydrous conditions to minimize hydrolysis and controlling reaction temperatures (60–80°C) to improve yield . Catalytic hydrogenation may be employed to reduce intermediates, requiring palladium or platinum catalysts . Purity (>95%) is achieved via column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H/¹³C) identifies axial/equatorial conformers of the cyclohexyl group, with solvent effects (CDCl₃ vs. DMSO) influencing splitting patterns .
- GC-MS detects degradation products (e.g., 1-phenylcyclohexene) under high-temperature conditions, necessitating low injection temperatures .
- HPLC (C18 columns, UV detection at 254 nm) assesses purity, with mobile phases like acetonitrile/water (70:30) .
Q. How does the cyclohexyl group influence the compound’s physicochemical properties?
- Answer : The chair conformation of the cyclohexyl ring enhances steric shielding of the piperidine nitrogen, reducing reactivity toward electrophiles. The butyl chain increases hydrophobicity (logP ~3.5), impacting solubility in polar solvents (<1 mg/mL in water) . Computational models (e.g., DFT) predict torsional strain in the butyl substituent, affecting conformational stability .
Q. What safety precautions are required when handling this compound?
- Answer : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity inferred from structural analogs (e.g., PCP derivatives). Store at -20°C in airtight containers to prevent oxidation. Waste disposal must follow EPA guidelines for halogen-free amines .
Q. How is the purity of this compound validated in pharmacological studies?
- Answer : Purity is confirmed via LC-ESI-MS (positive ion mode) to detect trace impurities (<0.1%). Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) assess shelf life, with degradation monitored by HPLC .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neurotransmitter receptors?
- Answer : Introducing electron-withdrawing groups (e.g., -F at the cyclohexyl para position) increases NMDA receptor affinity. Docking studies (AutoDock Vina) guide modifications by predicting binding interactions with GluN1 subunits . Meta-substituted analogs show reduced off-target binding to σ receptors .
Q. What experimental strategies resolve contradictions in NMR data for axial/equatorial protons?
- Answer : Solvent titration (CDCl₃ to d₆-DMSO) distinguishes dynamic vs. static conformational equilibria. Variable-temperature NMR (25–60°C) identifies coalescence points for proton exchange, confirming energy barriers .
Q. How does the compound’s degradation during GC analysis affect data interpretation?
- Answer : High injector temperatures (>250°C) promote retro-aldol cleavage, forming 1-butylcyclohexene. Use LC-MS instead for accurate quantification. Derivatization (e.g., silylation) stabilizes the compound for GC analysis .
Q. What methodologies quantify interactions with cytochrome P450 enzymes?
- Answer : Fluorescence-based assays using recombinant CYP3A4/2D6 measure inhibition via IC₅₀ values. Metabolite profiling (UHPLC-QTOF) identifies hydroxylated derivatives, while SPR biosensors determine binding kinetics (ka/kd) .
Q. How can computational models predict the compound’s blood-brain barrier permeability?
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Arylcyclohexylamines
Arylcyclohexylamines share a common scaffold: a cyclohexane ring, an amine (often piperidine or pyrrolidine), and a substituent (aromatic or aliphatic). Key comparisons include:
2.1 Phencyclidine (PCP)
- Structure : Phenyl group on cyclohexane, piperidine amine.
- Activity : High-affinity NMDA receptor antagonist with dissociative and anesthetic effects .
- Key Difference : The aromatic phenyl group in PCP enables π-π interactions with NMDA receptors, enhancing binding affinity. The butyl group in 1-(1-butylcyclohexyl)piperidine lacks this aromaticity, likely reducing receptor interaction .
2.2 TCP (1-(1-(2-Thienyl)cyclohexyl)piperidine)
- Structure : Thiophene (aromatic heterocycle) substituent.
- Activity : Higher potency than PCP due to thiophene’s electronic effects and smaller size, improving receptor fit .
- Key Difference : The butyl group’s aliphatic nature may decrease potency compared to TCP’s thiophene, which optimizes steric and electronic interactions .
2.3 Diphenidine (1,2-Diarylethylamine)
- Structure : Lacks cyclohexane; features diarylethylamine core.
- Activity : NMDA antagonism with reduced conformational rigidity, leading to distinct pharmacokinetics .
3.2 Characterization
Pharmacokinetic and Toxicological Considerations
| Property | This compound | PCP | TCP |
|---|---|---|---|
| Lipophilicity (LogP) | High (predicted) | 3.8–4.5 | 3.2–3.7 |
| NMDA Affinity (Ki) | Low (predicted) | 50–100 nM | 10–20 nM |
| Metabolic Stability | High (aliphatic metabolism) | Moderate | Moderate |
| Toxicity | Unknown | Neurotoxic | Neurotoxic |
Properties
CAS No. |
14228-26-3 |
|---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-(1-butylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3 |
InChI Key |
UVOCTPSBTXSDGC-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Canonical SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Key on ui other cas no. |
14228-26-3 |
Synonyms |
1-(1-Butylcyclohexyl)piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















